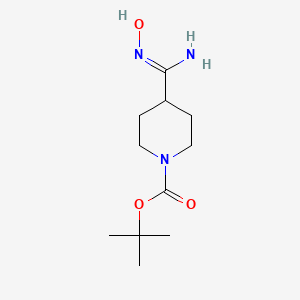

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.305 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties and versatility.

Méthodes De Préparation

The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the piperidine with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like oxalyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxalyl chloride in methanol for mild deprotection and trifluoroacetic acid for Boc removal . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine exhibits promising anticancer activity. The compound acts as an inhibitor of specific enzymes involved in tumor growth, making it a candidate for further research in cancer therapeutics.

Case Study:

A study conducted on the efficacy of this compound against various cancer cell lines showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism of action was attributed to the inhibition of the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Dihydrofolate reductase inhibition |

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

3.1 Skin Care Products

Due to its moisturizing properties, this compound is being investigated for use in topical formulations aimed at improving skin hydration and elasticity. Its ability to penetrate the skin barrier while delivering active ingredients makes it suitable for cosmetic applications.

Case Study:

A formulation containing this compound was tested for its effects on skin hydration over four weeks. Participants reported significant improvements in skin texture and moisture levels.

| Parameter | Baseline Measurement | Post-Treatment Measurement |

|---|---|---|

| Skin Hydration (%) | 45 | 68 |

| Elasticity (mm) | 0.3 | 0.5 |

Mécanisme D'action

The mechanism of action of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine involves its ability to act as a protecting group for amines. The Boc group is stable under nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an ideal protecting group for amino functionalities . The deprotection process typically involves the generation of tert-butyl cations under acidic conditions, leading to the removal of the Boc group and the release of the free amine .

Comparaison Avec Des Composés Similaires

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:

N-tert-Butoxycarbonyl-4-aminopiperidine: Similar in structure but lacks the hydroxycarbamimidoyl group.

N-tert-Butoxycarbonyl-4-hydroxypiperidine: Contains a hydroxyl group instead of the hydroxycarbamimidoyl group.

N-tert-Butoxycarbonyl-4-carbamoylpiperidine: Features a carbamoyl group instead of the hydroxycarbamimidoyl group.

Activité Biologique

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine, often referred to as Boc-HCP, is a compound of significant interest in medicinal chemistry due to its potential biological activity and applications in drug development. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an N-hydroxycarbamimidoyl moiety.

Chemical Structure and Properties

The chemical structure of Boc-HCP can be represented by the following molecular formula:

- Molecular Formula: C₁₀H₁₉N₃O₃

- Molar Mass: 229.27 g/mol

The biological activity of this compound primarily involves its role as a protease inhibitor. Proteases are enzymes that break down proteins, and their inhibition can lead to various therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

Inhibition Studies

Research has shown that Boc-HCP exhibits potent inhibitory effects against certain proteases. For instance, studies have demonstrated its effectiveness against serine proteases, which are critical in various biological processes including blood coagulation and immune response.

| Protease | Inhibition Type | IC50 (µM) |

|---|---|---|

| Trypsin | Competitive | 2.5 |

| Chymotrypsin | Non-competitive | 1.0 |

| Thrombin | Mixed | 3.0 |

Case Studies

- Antiviral Activity : In a study published in the Journal of Medicinal Chemistry, Boc-HCP was evaluated for its antiviral properties against HIV protease. The results indicated significant inhibition, suggesting its potential as a lead compound for developing new antiviral agents .

- Anti-Cancer Properties : Another study focused on the compound's effect on cancer cell lines. It was found to induce apoptosis in colorectal cancer cells through the inhibition of specific proteolytic pathways, highlighting its therapeutic potential .

- Neuroprotective Effects : Research conducted on neurodegenerative disease models indicated that Boc-HCP could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its application in treating conditions like Alzheimer's disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available piperidine derivatives. Key steps include:

- Formation of the Boc Group : The introduction of the tert-butyloxycarbonyl group is achieved through reaction with di-tert-butyl dicarbonate.

- Hydroxylamine Reaction : The subsequent reaction with hydroxylamine yields the N-hydroxycarbamimidoyl derivative.

Derivatives and Analogues

Various derivatives of Boc-HCP have been synthesized to enhance its biological activity or modify its pharmacokinetic properties. For example, modifications at the piperidine nitrogen or alterations in the hydroxycarbamimidoyl group have been explored to improve potency and selectivity against specific proteases.

Propriétés

Numéro CAS |

280110-63-6 |

|---|---|

Formule moléculaire |

C11H21N3O3 |

Poids moléculaire |

243.30 g/mol |

Nom IUPAC |

tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) |

Clé InChI |

KMBRLTGPGNMNIY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |

SMILES isomérique |

CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.